![molecular formula C18H21N3OS2 B2852072 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396782-99-2](/img/structure/B2852072.png)

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

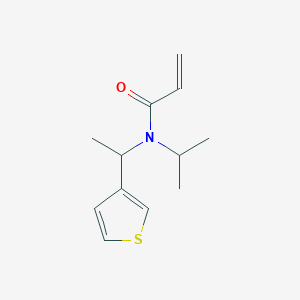

The compound “2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a methylamino group, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be determined through spectroscopic methods such as 1H-NMR, 13C-NMR, and IR spectra .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amine and acetamide functional groups, which are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar functional groups like the amine and acetamide could impact its solubility in different solvents .Aplicaciones Científicas De Investigación

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide:

Cyclooxygenase Inhibition

This compound has been studied for its potential to inhibit cyclooxygenase, an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostaglandin H2. The inhibition of this enzyme is crucial in the development of anti-inflammatory drugs .

Anti-inflammatory Applications

Due to its cyclooxygenase inhibiting properties, this compound may serve as a lead structure in the development of new anti-inflammatory agents. It could potentially be used to treat conditions like arthritis, where inflammation plays a significant role .

Pesticidal Properties

Derivatives of benzothiazolylamino compounds have shown promising results as pesticidal agents. They have been effective against pests like the oriental armyworm and diamondback moth, suggesting that this compound could be modified to enhance its pesticidal properties .

Acaricidal Activity

Some derivatives have also displayed acaricidal activity, which means they could be used to develop treatments against spider mites, a common pest that affects a variety of plants .

Calcium Ion Release in Insect Neurons

Research indicates that certain derivatives can activate the release of calcium ions in insect central neurons. This property could be harnessed for developing insecticides that target the nervous system of pests .

Structure-Activity Relationship (SAR) Analysis

The compound’s structure has been analyzed to understand the relationship between its structure and biological activity. This information is valuable for further modifications to enhance its biological effects .

Potential Organophotocatalyst

While not directly related to the exact compound , similar structures based on the benzo[c][1,2,5]thiadiazole motif have been researched for their potential as visible-light organophotocatalysts. This suggests that with structural modifications, the compound could be explored for applications in photovoltaics or as fluorescent sensors .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-staphylococcus aureus and anti-biofilm properties , suggesting that the compound may target bacterial cells, specifically Staphylococcus aureus.

Mode of Action

It has been observed that similar compounds can disrupt the formation of biofilms in staphylococcus aureus . This disruption is likely due to the compound’s interaction with bacterial cells, leading to changes in their ability to form biofilms.

Biochemical Pathways

It has been observed that similar compounds can induce the over-expression of proteases in staphylococcus aureus . Proteases are enzymes that break down proteins, suggesting that this compound may affect protein metabolism in bacterial cells.

Pharmacokinetics

The compound’s insecticidal potentials, particularly towards oriental armyworm and diamondback moth, suggest that it may have good bioavailability .

Result of Action

The compound has been observed to have anti-Staphylococcus aureus and anti-biofilm properties . It disrupts the formation of biofilms and clears all preformed planktonic biofilms, preventing their recurrence . Additionally, it induces the over-expression of proteases, leading to the lysis of total proteins in Staphylococcus aureus .

Action Environment

The compound’s efficacy against various pests suggests that it may be effective in a variety of environmental conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS2/c1-12-6-7-13(2)17-16(12)20-18(24-17)21(3)11-15(22)19-9-8-14-5-4-10-23-14/h4-7,10H,8-9,11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJSJFZZBBSTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)

![2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2851997.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2851999.png)

![Ethyl 6-methyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2852003.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)

![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)